molecular formula C15H10BrClN2O2 B1223915 2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B1223915
M. Wt: 365.61 g/mol
InChI Key: AJVKUWRKUUSINF-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole is an aromatic ether.

Scientific Research Applications

Antibacterial Activity

A significant area of research around derivatives of 1,3,4-oxadiazole, such as 2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole, involves their antibacterial properties. Studies have shown these derivatives to be potent antibacterial agents. For instance, the synthesis of various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated remarkable antibacterial activity against both gram-negative and gram-positive bacteria, with some derivatives exhibiting superior activity compared to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). Other research indicated that synthesized 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety exhibited notable antimicrobial activities (Mayekar et al., 2010). Additionally, certain compounds in this class showed significant antibacterial activities against various microorganisms (Saoud et al., 2017).

Antioxidant Properties

Some derivatives of 1,3,4-oxadiazole, like 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, have been researched for their antioxidant properties. These studies revealed the potential of these compounds to counteract oxidation and induce the body's endogenous defense systems (Shehzadi et al., 2018). Such antioxidant activities are beneficial in various medical and industrial applications.

Anticonvulsant Activity

Derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have also been explored for their anticonvulsant activities. Specific compounds with certain substituents have shown considerable effects in reducing convulsions, indicating their potential as candidates for further development in anticonvulsant therapies (Faizi et al., 2012).

Applications in Material Sciences

Apart from medical applications, these compounds are also significant in material sciences. For instance, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles exhibited properties such as blue-shifted fluorescence and high external quantum efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) (Cooper et al., 2022).

Insecticidal Activity

Additionally, some novel analogs containing 1,3,4-oxadiazole rings were synthesized and shown to have good insecticidal activities against the diamondback moth, highlighting their potential in pest control (Qi et al., 2014).

Corrosion Inhibition

Research also delved into the use of oxadiazole derivatives as agents for controlling metal corrosion. Newly synthesized derivatives showed high corrosion inhibition efficiency, making them promising for protecting metals in harsh chemical environments (Kalia et al., 2020).

Nonlinear Optical Characterization

Moreover, a series of 1,3,4-oxadiazole derivatives demonstrated optical nonlinearity, indicating their potential use in optoelectronic applications, such as optical limiters (Chandrakantha et al., 2011).

properties

Product Name

2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole

Molecular Formula

C15H10BrClN2O2

Molecular Weight

365.61 g/mol

IUPAC Name

2-(2-bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10BrClN2O2/c16-11-6-2-1-5-10(11)15-19-18-14(21-15)9-20-13-8-4-3-7-12(13)17/h1-8H,9H2

InChI Key

AJVKUWRKUUSINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=CC=C3Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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